molecular formula C18H11BrClN3O2 B12453349 N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide

N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide

Cat. No.: B12453349
M. Wt: 416.7 g/mol
InChI Key: BRLZTYNYOCSRJX-UHFFFAOYSA-N
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Description

N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide typically involves multiple steps. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction is carried out under specific conditions, such as the presence of a base like KOH and solvents like acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds .

Properties

Molecular Formula

C18H11BrClN3O2

Molecular Weight

416.7 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-2-chlorobenzamide

InChI

InChI=1S/C18H11BrClN3O2/c1-2-9-23-15-8-7-11(19)10-13(15)16(18(23)25)21-22-17(24)12-5-3-4-6-14(12)20/h1,3-8,10,25H,9H2

InChI Key

BRLZTYNYOCSRJX-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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